molecular formula C21H21IN2O2 B7759749 3,3'-Diethyloxacarbocyanine iodide

3,3'-Diethyloxacarbocyanine iodide

Cat. No.: B7759749
M. Wt: 460.3 g/mol
InChI Key: FIZZUEJIOKEFFZ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diethyloxacarbocyanine iodide typically involves the condensation of 3-ethyl-2-methylbenzoxazolium iodide with 3-ethyl-2-benzoxazolylideneacetaldehyde under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of 3,3’-Diethyloxacarbocyanine iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Diethyloxacarbocyanine iodide primarily undergoes substitution reactions due to the presence of reactive sites on the benzoxazolium ring. It can also participate in photochemical reactions, given its role as a photosensitizer .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amine-substituted benzoxazolium derivative .

Comparison with Similar Compounds

  • 3,3’-Diethylthiacarbocyanine iodide
  • 3,3’-Dipropylthiacarbocyanine iodide
  • 3,3’-Diethylthiatricarbocyanine iodide
  • 3,3’-Diethylthiadicarbocyanine iodide
  • 3,3’-Dipropylthiadicarbocyanine iodide
  • 3,3’-Dihexyloxacarbocyanine iodide
  • 1,1’-Diethyl-4,4’-carbocyanine iodide
  • 3,3’-Diethylthiacyanine iodide
  • 1,1’-Diethyl-2,2’-carbocyanine iodide
  • 1,1’-Diethyl-2,2’-cyanine iodide

Uniqueness: 3,3’-Diethyloxacarbocyanine iodide is unique due to its specific structure that allows it to be used as a microviscosity probe and its ability to stain mitochondria and endoplasmic reticulum with high selectivity . Its fluorescence properties make it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N2O2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZZUEJIOKEFFZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37069-75-3 (Parent)
Record name 3,3'-Diethyloxacarbocyanine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30883601
Record name Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905-96-4
Record name 3,3′-Diethyloxacarbocyanine iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Diethyloxacarbocyanine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-2-[3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl]benzoxazolium iodide
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